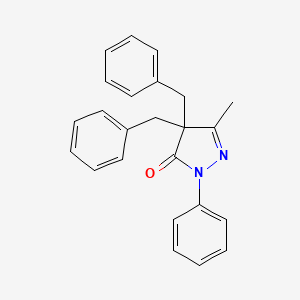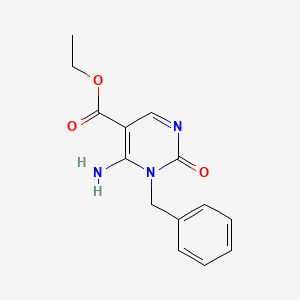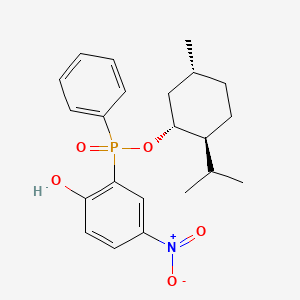![molecular formula C16H14INO2S B15213083 2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide CAS No. 920505-56-2](/img/structure/B15213083.png)
2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodine atom in the compound makes it a candidate for nucleophilic substitution reactions, where the iodine can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives and furan derivatives, such as:
- 2-Butylthiophene
- 2-Octylthiophene
- 2-(3-Methylbenzo[b]thiophen-2-yl)benzoic acid
Uniqueness
What sets 2-Iodo-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide apart is the combination of the furan and thiophene rings with the iodine atom and carboxamide group. This unique structure may confer specific properties that are not present in other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
920505-56-2 |
|---|---|
Fórmula molecular |
C16H14INO2S |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide |
InChI |
InChI=1S/C16H14INO2S/c1-10-11-4-2-3-5-14(11)21-13(10)6-8-18-16(19)12-7-9-20-15(12)17/h2-5,7,9H,6,8H2,1H3,(H,18,19) |
Clave InChI |
HMWJMLJFPMDEEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=C(OC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


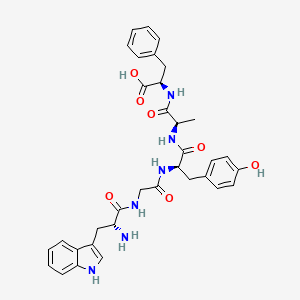
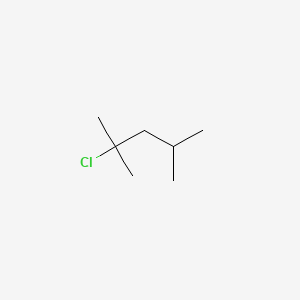
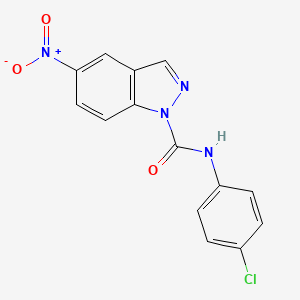
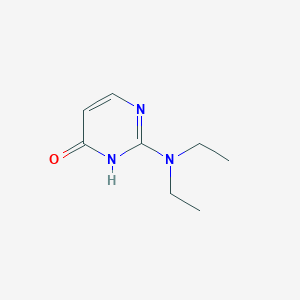

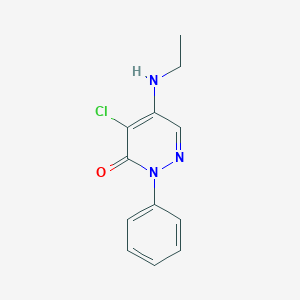

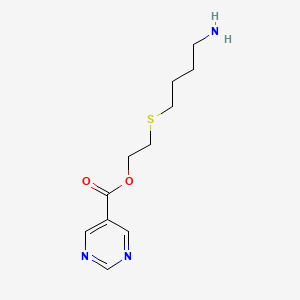
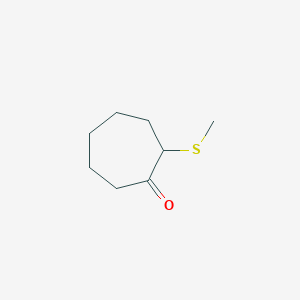
![6,7-Dimethoxy-1-((6-nitrobenzo[d][1,3]dioxol-5-yl)methyl)-3,4-dihydroisoquinoline](/img/structure/B15213053.png)

